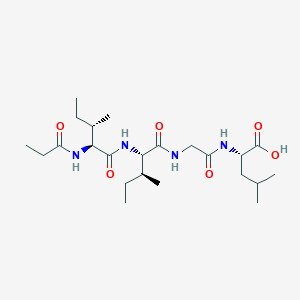![molecular formula C21H33BrO5 B14236355 {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid CAS No. 391682-36-3](/img/structure/B14236355.png)
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo-substituted nonylphenoxy group attached to an ethoxyethoxy acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid typically involves multiple steps. One common method starts with the ethoxylation of nonylphenol, followed by bromination to introduce the bromo group. The ethoxylated product is then reacted with ethylene oxide to form the ethoxyethoxy intermediate. Finally, this intermediate undergoes esterification with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and ethoxy groups can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The acetic acid moiety can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used, while hydrolysis typically involves aqueous bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and ethoxy groups.
科学的研究の応用
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals
作用機序
The mechanism of action of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The bromo group can participate in covalent bonding with biological targets, while the ethoxyethoxy acetic acid moiety can influence solubility and bioavailability. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
{2-[2-(2-Nonylphenoxy)ethoxy]ethoxy}acetic acid: Lacks the bromo group, leading to different reactivity and applications.
{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}acetic acid: Contains a methoxy group instead of a bromo group, affecting its chemical properties and uses.
{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid:
Uniqueness
The presence of the bromo group in {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid makes it unique compared to its analogs. This bromo group can participate in specific chemical reactions, such as nucleophilic substitution, which are not possible with its non-bromo counterparts. Additionally, the compound’s structure allows for diverse applications in various fields, making it a versatile and valuable chemical.
特性
CAS番号 |
391682-36-3 |
|---|---|
分子式 |
C21H33BrO5 |
分子量 |
445.4 g/mol |
IUPAC名 |
2-[2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H33BrO5/c1-2-3-4-5-6-7-8-9-18-10-11-20(19(22)16-18)27-15-14-25-12-13-26-17-21(23)24/h10-11,16H,2-9,12-15,17H2,1H3,(H,23,24) |
InChIキー |
FDFDDEDSZJQVMO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


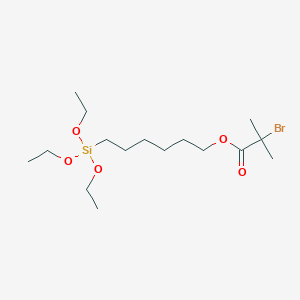
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
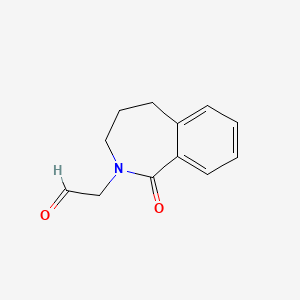
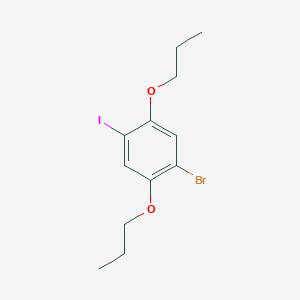

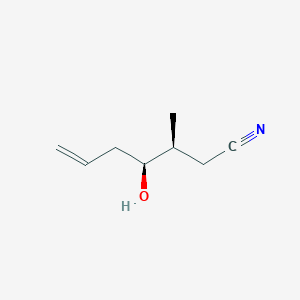
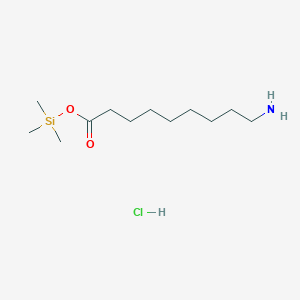
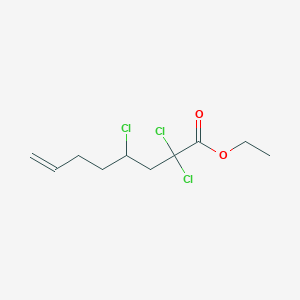
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
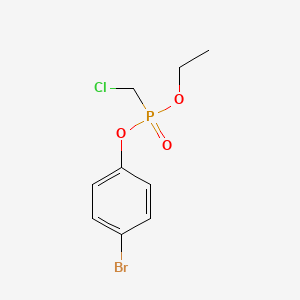
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)

